1,3-dimethyl-6-morpholino-2,4(1H,3H)-pyrimidinedione
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Description
1,3-dimethyl-6-morpholino-2,4(1H,3H)-pyrimidinedione is a useful research compound. Its molecular formula is C10H15N3O3 and its molecular weight is 225.248. The purity is usually 95%.
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Scientific Research Applications
Antibacterial Agents
One study described the synthesis of 2,4-diamino-5-benzylpyrimidines and analogues, highlighting their application as potent inhibitors of bacterial dihydrofolate reductase (DHFR). These compounds, which include modifications related to the pyrimidinedione structure, showed high specificity and potency against Escherichia coli DHFR, suggesting potential applications as antibacterial agents (Johnson et al., 1989).
pH-Sensing and Photophysical Applications
Another study focused on the design, synthesis, and photophysical properties of pyrimidine-phthalimide derivatives for pH-sensing applications. These compounds exhibited solid-state fluorescence emission and solvatochromism, highlighting their potential in developing novel colorimetric pH sensors and logic gates for specific applications (Yan et al., 2017).
Kinase Inhibition
Research into the discovery of 3-oxabicyclo[4.1.0]heptane, a non-nitrogen containing morpholine isostere, and its application in novel inhibitors of the PI3K-AKT-mTOR pathway, showcases the therapeutic potential in cancer treatment. These inhibitors leverage the morpholine's ability to form key hydrogen bonding interactions, indicating the importance of the pyrimidine-morpholine structure in drug design (Hobbs et al., 2019).
Heterocyclic Synthesis
A comprehensive study on the synthesis of novel heterocyclic compounds incorporating a pyrimidine moiety further demonstrates the versatility of this structure in creating diverse bioactive molecules. These compounds, obtained through intramolecular cyclization, are relevant for their potential applications in medicinal chemistry and drug discovery (Ho & Suen, 2013).
Supramolecular Chemistry
The exploration of ureidopyrimidones for their strong dimerization capabilities via quadruple hydrogen bonding underscores their utility in supramolecular chemistry. This property is crucial for designing molecular recognition systems, self-assembling materials, and nanotechnology applications (Beijer et al., 1998).
Properties
IUPAC Name |
1,3-dimethyl-6-morpholin-4-ylpyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O3/c1-11-8(13-3-5-16-6-4-13)7-9(14)12(2)10(11)15/h7H,3-6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GIHLOYIOGWLQNV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=O)N(C1=O)C)N2CCOCC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901331726 |
Source
|
Record name | 1,3-dimethyl-6-morpholin-4-ylpyrimidine-2,4-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901331726 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
29.3 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24818307 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
184290-21-9 |
Source
|
Record name | 1,3-dimethyl-6-morpholin-4-ylpyrimidine-2,4-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901331726 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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